![molecular formula C8H9FN2O B6619506 Urea, 1-(p-fluorophenyl)-3-methyl- CAS No. 772-55-4](/img/structure/B6619506.png)
Urea, 1-(p-fluorophenyl)-3-methyl-
Overview
Description
Urea, 1-(p-fluorophenyl)-3-methyl- (UFPM) is an organic compound belonging to the group of urea derivatives. It is a colorless, crystalline solid with a melting point of approximately 150°C. UFPM is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds, and is also used in the preparation of a variety of other compounds. UFPM has a wide range of applications in the fields of chemistry, biology, and medicine, and is a valuable research tool for scientists.
Scientific Research Applications
Urea, 1-(p-fluorophenyl)-3-methyl- has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, and is also used as a reagent for the synthesis of a variety of other compounds. Urea, 1-(p-fluorophenyl)-3-methyl- has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of a variety of other compounds, such as dyes, catalysts, and polymers. Urea, 1-(p-fluorophenyl)-3-methyl- is also used as a research tool in the fields of chemistry, biology, and medicine.
Mechanism of Action
Urea, 1-(p-fluorophenyl)-3-methyl- is an intermediate in the synthesis of a variety of organic compounds. It can be used as a starting material for the synthesis of a variety of other compounds, and is also used as a reagent for the synthesis of a variety of other compounds. Urea, 1-(p-fluorophenyl)-3-methyl- is a versatile compound that can be used in a variety of reactions, and its mechanism of action is dependent on the reaction conditions and the type of reaction being carried out.
Biochemical and Physiological Effects
Urea, 1-(p-fluorophenyl)-3-methyl- has been studied for its biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, and has been used in the treatment of a variety of diseases, including cancer. Urea, 1-(p-fluorophenyl)-3-methyl- has also been found to have antioxidant and anti-tumor properties, and has been used in the treatment of a variety of other diseases.
Advantages and Limitations for Lab Experiments
Urea, 1-(p-fluorophenyl)-3-methyl- has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of Urea, 1-(p-fluorophenyl)-3-methyl- is its low cost and availability, making it an ideal reagent for laboratory experiments. Urea, 1-(p-fluorophenyl)-3-methyl- is also relatively stable and can be stored for long periods of time. However, Urea, 1-(p-fluorophenyl)-3-methyl- is a highly reactive compound and should be handled with care, and its use should be limited to experienced scientists and technicians.
Future Directions
Urea, 1-(p-fluorophenyl)-3-methyl- has a wide range of applications in the fields of chemistry, biology, and medicine, and is a valuable research tool for scientists. In the future, Urea, 1-(p-fluorophenyl)-3-methyl- may be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds, and may be used in the treatment of a variety of diseases. In addition, Urea, 1-(p-fluorophenyl)-3-methyl- may be used in the development of new materials, such as polymers and catalysts, and in the development of new methods for the synthesis of a variety of compounds. Urea, 1-(p-fluorophenyl)-3-methyl- may also be used in the development of new analytical techniques and methods, and in the development of new drugs and treatments for a variety of diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNYJAWTVSWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227948 | |
Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-(p-fluorophenyl)-3-methyl- | |
CAS RN |
772-55-4 | |
Record name | N-(4-Fluorophenyl)-N′-methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC69426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.